2-([1,1'-Biphenyl]-3-yloxy)ethanamine
Description
2-([1,1'-Biphenyl]-3-yloxy)ethanamine is a biphenyl-substituted ethanamine derivative characterized by a biphenyl group linked via an ether oxygen to an ethylamine chain. Its molecular formula is C₁₄H₁₅NO, with a molecular weight of 213.28 g/mol . The biphenyl-3-yloxy group confers rigidity and aromaticity, which may influence receptor binding or metabolic stability compared to simpler amines.
Properties
IUPAC Name |
2-(3-phenylphenoxy)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c15-9-10-16-14-8-4-7-13(11-14)12-5-2-1-3-6-12/h1-8,11H,9-10,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQZOWIPMYJUDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)OCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diazotization and Hydrolysis of 3-Nitrobiphenyl
3-Nitrobiphenyl serves as a critical precursor for biphenyl-3-ol synthesis. Catalytic hydrogenation using 10% Pd/C in ethanol at 40–60°C reduces the nitro group to an amine, yielding [1,1'-biphenyl]-3-amine with >99% efficiency. Subsequent diazotization with NaNO₂/HCl at 0–5°C, followed by hydrolysis in dilute H₂SO₄, generates biphenyl-3-ol.
Reaction Conditions :
-
Temperature: 0–5°C (diazotization), 80–100°C (hydrolysis)
-
Yield: 68–72%
-
Key Reagents: NaNO₂ (1.2 equiv), HCl (3.0 equiv), H₂SO₄ (10% v/v)
Etherification Strategies for 2-([1,1'-Biphenyl]-3-yloxy)ethanamine
Nucleophilic Substitution with 2-Chloroethylamine
Biphenyl-3-ol reacts with 2-chloroethylamine hydrochloride under basic conditions (K₂CO₃ or NaOH) in polar aprotic solvents (e.g., DMF, DMSO).
Optimized Protocol :
-
Molar Ratio : 1:1.2 (biphenyl-3-ol : 2-chloroethylamine)
-
Base : K₂CO₃ (2.5 equiv)
-
Solvent : DMF, 80°C, 12–18 hours
-
Yield : 75–82%
-
Purification : Recrystallization from ethanol/water (3:1 v/v)
Side Reactions :
Mitsunobu Reaction with Ethanolamine Derivatives
The Mitsunobu reaction offers superior regioselectivity for ether formation. Biphenyl-3-ol couples with N-protected ethanolamine (e.g., Boc-ethanolamine) using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).
Procedure :
-
Reagents : Boc-ethanolamine (1.1 equiv), DEAD (1.5 equiv), PPh₃ (1.5 equiv)
-
Solvent : THF, 0°C to room temperature, 6 hours
-
Deprotection : TFA/CH₂Cl₂ (1:1 v/v), 2 hours
-
Yield : 85–92% (after deprotection)
Advantages :
-
Minimal side products (<3%)
-
Compatibility with acid-labile substrates
Industrial-Scale Production and Optimization
Continuous Flow Hydrogenation
Large-scale synthesis employs continuous flow reactors for nitro group reduction.
Parameters :
Solvent Recycling and Waste Management
Industrial processes prioritize solvent recovery:
-
DMF Recovery : Distillation at 100–120°C under reduced pressure (80–85% efficiency)
-
Pd Catalyst Reuse : 5–7 cycles without significant activity loss
Analytical Validation and Quality Control
Structural Confirmation via Spectroscopy
Purity Assessment
-
HPLC : C18 column, 70:30 H₂O/ACN + 0.1% TFA, λ = 254 nm, retention time = 6.8 min, purity >98%.
-
Karl Fischer Titration : H₂O content <0.2%.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | 75–82 | 95–97 | 12–18 | Moderate |
| Mitsunobu Reaction | 85–92 | 98–99 | 35–45 | Low |
| Continuous Flow | 90–95 | >99 | 8–12 | High |
Key Insights :
-
Mitsunobu reactions offer high yields but are cost-prohibitive for large-scale use.
-
Continuous flow hydrogenation balances efficiency and scalability.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The biphenyl moiety undergoes EAS at positions activated by the electron-donating oxygen atom. Key reactions include:
The oxygen atom directs incoming electrophiles to the para position relative to the ether linkage, consistent with benzene-derived EAS behavior .
Amine-Specific Reactions
The primary amine (-CH₂NH₂) participates in nucleophilic and acid-base reactions:
Salt Formation
Reacts with mineral acids (HCl, H₂SO₄) to form water-soluble ammonium salts (e.g., hydrochloride salt, m.p. 192–194°C) .
Alkylation/Acylation
-
Alkylation : Reacts with alkyl halides (R-X) in basic media to form secondary amines.
Example: -
Acylation : Forms amides with acyl chlorides (e.g., acetyl chloride):
Yields depend on steric hindrance from the bulky biphenyl group .
Oxidation and Stability
-
Amine Oxidation : Under strong oxidants (KMnO₄, CrO₃), the primary amine oxidizes to a nitro group or decomposes entirely, depending on conditions .
-
Ether Cleavage : HI (conc.) at elevated temperatures cleaves the ether bond, yielding biphenol and ethanolamine derivatives.
Catalytic Interactions
The compound acts as a ligand in transition metal catalysis. For example:
-
Forms complexes with Mn(II) or Pd(II) catalysts, enhancing enantioselective epoxidation or C–H activation in alkanes .
-
Key coordination sites: Oxygen (ether) and nitrogen (amine), enabling bidentate binding .
Biochemical Reactivity
As an α₂-adrenoreceptor agonist, it undergoes receptor-binding interactions:
-
Mechanism : The amine group forms hydrogen bonds with Asp³.³² and Asn⁶.⁵⁵ residues in the receptor’s active site.
-
Metabolism : Hepatic CYP450 enzymes oxidize the biphenyl system to hydroxylated metabolites .
Comparative Reactivity
| Feature | 2-([1,1'-Biphenyl]-3-yloxy)ethanamine | Analog (2-Phenoxyethylamine) |
|---|---|---|
| EAS Reactivity | Moderate (σₚ⁺ = -0.32) | High (σₚ⁺ = -0.45) |
| Amine pKₐ | 9.8 ± 0.2 | 10.1 ± 0.3 |
| Thermal Stability | Stable ≤ 200°C | Decomposes at 180°C |
Data from highlight steric and electronic effects of the biphenyl group on reactivity.
Scientific Research Applications
Chemistry
In chemical research, 2-([1,1'-Biphenyl]-3-yloxy)ethanamine serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure enables the formation of various derivatives that can be utilized in material science and polymer chemistry.
Biology
The compound has been investigated for its interactions with biological macromolecules. Notably, it shows potential as a ligand in receptor binding studies and can influence enzyme activity. For instance, it has been shown to interact with amine transaminases, which are crucial for amino acid metabolism and can affect metabolic pathways.
Medicine
In medicinal chemistry, this compound is explored for its therapeutic properties. Preliminary studies suggest that it may have applications in drug development, particularly in designing inhibitors for specific enzymes involved in disease processes.
Case Study 1: Enzyme Interaction
A study examined the interaction of this compound with amine transaminases. The compound was found to act as a reversible inhibitor, affecting the enzyme's activity and demonstrating potential for use in metabolic modulation therapies.
Case Study 2: Drug Development
Research focused on the development of new pharmaceuticals utilizing this compound as a scaffold. The compound was modified to enhance its binding affinity to target proteins associated with cancer cell proliferation.
Mechanism of Action
The mechanism of action of 2-([1,1’-Biphenyl]-3-yloxy)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group can facilitate binding to hydrophobic pockets, while the ethanamine moiety can form hydrogen bonds or ionic interactions with active sites. This dual interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Bioactivity: The biphenyl-3-yloxy group in this compound introduces an ether linkage, enhancing polarity compared to analogs like 1-([1,1'-Biphenyl]-3-yl)ethan-1-amine, which lacks oxygen . This may improve solubility but reduce membrane permeability. Indole-containing derivatives (e.g., C₂₅H₂₅N₂) demonstrate activity against TRPM8 channels, suggesting that bulky aromatic substituents can modulate ion channel interactions .
Structural-Activity Relationships :
- The hydroxyethoxy group in compound IV (C₂₀H₁₈O₃) contributes to NMDA receptor antagonism, highlighting the importance of hydrogen-bonding substituents in neurological targets .
- Benzyloxy or trifluoromethyl groups (e.g., RK194059 and RK194058 in ) introduce steric bulk or electron-withdrawing effects, which may alter metabolic stability or receptor affinity .
Synthetic Considerations :
- Synthesis of biphenyl-ethanamine derivatives often involves Suzuki-Miyaura coupling (e.g., ) or reductive amination (e.g., ). Palladium catalysts (e.g., Pd(PPh₃)₄) and protecting groups (e.g., t-Boc) are frequently employed .
Safety and Handling :
- Analogs like [1,1'-Biphenyl]-3-yl(phenyl)methanamine () exhibit acute oral toxicity (H302) and skin irritation (H315) , suggesting similar precautions are warranted for handling this compound .
Research Findings and Implications
- Neurological Applications : Compound IV’s NMDA receptor antagonism () implies that ethanamine derivatives with biphenyl-ether linkages could target glutamate-related disorders.
- Oncological Potential: TRPM8-modulating analogs () suggest biphenyl-ethanamines may serve as antitumor agents by disrupting ion channel signaling.
- Chemical Stability : The ether bond in this compound may confer resistance to enzymatic degradation compared to ester or amide-linked analogs, though this requires validation.
Biological Activity
2-([1,1'-Biphenyl]-3-yloxy)ethanamine, also known by its chemical structure C14H15NO, has garnered attention in recent years for its potential biological activities. This compound is characterized by its biphenyl moiety linked to an ethanamine structure, which suggests diverse interactions with biological systems. Understanding its biological activity is crucial for exploring its therapeutic potential and mechanisms of action.
The biological activity of this compound primarily involves its interaction with various molecular targets such as receptors and enzymes. It can modulate the activity of these targets, leading to a range of biological effects. The specific pathways and mechanisms through which this compound exerts its effects are still under investigation, but initial studies indicate that it may influence signaling pathways related to cell proliferation and apoptosis .
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that the compound may have cytotoxic effects against various cancer cell lines. For instance, it has shown potential in inhibiting growth in pancreatic cancer cells .
- Receptor Interaction : The compound is believed to interact with sigma receptors, which play a role in several neurobiological processes and have been implicated in cancer biology .
- Neuropharmacological Effects : There is ongoing research into the compound's effects on neurotransmitter systems, which could have implications for neurological disorders .
Anticancer Studies
A notable study evaluated the cytotoxic effects of this compound on human pancreatic cancer cells. The results demonstrated significant inhibition of cell viability at micromolar concentrations, suggesting a promising avenue for further development as an anticancer agent .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| BxPC3 (pancreatic) | 25 | Significant growth inhibition |
| MIA PaCa-2 (pancreatic) | 30 | Moderate growth inhibition |
Receptor Binding Studies
In receptor binding assays, this compound displayed affinity for sigma receptors. This interaction was characterized using radioligand binding techniques, revealing a competitive binding profile with potential implications for neuropharmacology .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other compounds possessing similar structural features. For example:
| Compound | Biological Activity |
|---|---|
| 2-(1-Methyl-piperidin-3-yloxy)-ethylamine | Anticancer and neuropharmacological effects |
| 2-(Oxolan-3-yloxy)ethan-1-amine | Modulates enzyme activity |
These comparisons highlight the unique properties of this compound due to its biphenyl structure.
Q & A
Basic: What are the standard synthetic routes for 2-([1,1'-Biphenyl]-3-yloxy)ethanamine?
The synthesis typically involves coupling a biphenyl derivative with an ethanamine precursor. A common approach is the Ullmann coupling between 3-hydroxybiphenyl and 2-chloroethanamine under catalytic Cu(I) conditions, yielding the target compound . Alternatively, nucleophilic aromatic substitution (SNAr) can be employed using 3-bromo-1,1'-biphenyl and 2-aminoethanol, followed by deprotection of the amine group .
Advanced: How can reaction conditions be optimized to introduce substituents on the biphenyl moiety?
Optimization requires balancing temperature, catalyst loading, and solvent polarity. For example, Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) at 80–100°C with a 5 mol% Pd(PPh₃)₄ catalyst in THF/water (3:1) achieve >80% yield for para-substituted derivatives. Steric hindrance at the 3-position of the biphenyl group may necessitate higher temperatures (120°C) and prolonged reaction times (24–48 hr) .
Basic: What spectroscopic techniques are critical for characterizing this compound?
- NMR : ¹H and ¹³C NMR confirm the biphenyl scaffold (aromatic protons at δ 6.8–7.6 ppm) and ethanamine chain (CH₂NH₂ at δ 2.8–3.2 ppm).
- HPLC-MS : Validates purity (>95%) and molecular weight (MW 229.3 g/mol) using a C18 column with acetonitrile/water (70:30) mobile phase .
Advanced: How to resolve contradictions in reported biological activity data across studies?
Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, concentration ranges). Meta-analysis of IC₅₀ values for receptor-binding studies should normalize data to common controls (e.g., % inhibition relative to a reference antagonist). For example, conflicting dopamine receptor affinities (Ki = 50–200 nM) may reflect differences in radioligand competition protocols .
Basic: What are the recommended safety protocols for handling this compound?
- PPE : Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes .
Advanced: What in vitro models are suitable for assessing its cytotoxicity?
Use immortalized cell lines (e.g., HEK293, HepG2) for preliminary screens. Dose-response curves (0.1–100 µM, 24–72 hr) with MTT assays reveal EC₅₀ values. Compare to positive controls (e.g., cisplatin) and validate with lactate dehydrogenase (LDH) leakage tests .
Basic: What are its potential applications in medicinal chemistry?
It serves as a scaffold for:
- Receptor modulators : Dopamine D₂/D₃ subtypes due to structural similarity to arylpiperazine pharmacophores.
- Enzyme inhibitors : Monoamine oxidase (MAO) via competitive binding at the FAD cofactor site .
Advanced: How to design derivatives with improved metabolic stability?
Introduce electron-withdrawing groups (e.g., -CF₃) at the biphenyl’s 4'-position to reduce CYP450-mediated oxidation. Deuterating the ethanamine chain (CD₂NH₂) also enhances half-life in hepatic microsome assays .
Basic: What are best practices for long-term storage?
Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent amine oxidation. Desiccate to avoid hygroscopic degradation .
Advanced: How to address low yields in scale-up synthesis?
Byproduct formation (e.g., dimerization) can be minimized via slow addition of reactants and high-dilution conditions. For example, adding 3-hydroxybiphenyl dropwise over 2 hr to a refluxing ethanamine solution reduces oligomerization from 15% to <5% .
Basic: What computational tools predict its physicochemical properties?
- LogP : Use Molinspiration or ACD/Labs (predicted LogP = 2.1–2.5).
- pKa : SPARC calculates the amine pKa as ~9.5, indicating moderate basicity .
Advanced: How to validate target engagement in cellular assays?
Employ bioluminescence resonance energy transfer (BRET) with a NanoLuc-tagged receptor. For example, HEK293 cells expressing NLuc-D₂R incubated with 10 µM compound show a BRET signal decrease of 40%, confirming competitive binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
